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Compound of Interest

Compound Name: 6-Methoxy-5-nitro-1H-indazole

Cat. No.: B121919

An In-depth Technical Guide to 6-Methoxy-5-
hitro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-5-nitro-1H-indazole is a heterocyclic aromatic compound of significant interest in
medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core
functionalized with a methoxy and a nitro group, makes it a valuable intermediate for the
synthesis of a diverse range of biologically active molecules. This technical guide provides a
comprehensive overview of the physical and chemical properties of 6-Methoxy-5-nitro-1H-
indazole, including its synthesis, reactivity, and spectral characterization. Furthermore, it
explores the potential biological activities of this class of compounds, drawing on data from
related nitroindazole derivatives to highlight its therapeutic promise.

Chemical Identity and Physical Properties

6-Methoxy-5-nitro-1H-indazole, with the CAS number 152626-75-0, possesses the molecular
formula CsH7N30s. While extensive experimental data on its physical properties are not widely
published, data from commercial suppliers and related compounds allow for an estimation of its
key characteristics. It is typically supplied as a solid.
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Property Value Source

Molecular Weight 193.16 g/mol --INVALID-LINK--

Molecular Formula CsH7N30s3 --INVALID-LINK--

CAS Number 152626-75-0 --INVALID-LINK--

Appearance Solid (predicted) Inferred from related
compounds

Melting Point Not available

Boiling Point Not available

Solubility Not available

Synthesis of 6-Methoxy-5-nitro-1H-indazole

A definitive, detailed experimental protocol for the synthesis of 6-Methoxy-5-nitro-1H-indazole
is not readily available in peer-reviewed literature. However, general synthetic strategies for
substituted indazoles can be adapted for its preparation. A plausible synthetic route would
involve the cyclization of a suitably substituted o-toluidine derivative.

A general representation of indazole synthesis from an o-toluidine precursor is outlined below:

Reaction Steps
Starting Material Product
Intramolecular

+ .
2-Methyl-4-methoxy-5-nitroaniline NaNO2, H >4 Diazotization cyclization Cyclization >4 6-Methoxy-5-nitro-1H-indazole

Click to download full resolution via product page

Figure 1: Plausible synthetic pathway for 6-Methoxy-5-nitro-1H-indazole.

Experimental Protocol (Hypothetical)
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A potential synthesis could be adapted from known procedures for similar indazoles:

 Nitration of 4-methoxy-2-methylaniline: The starting material, 4-methoxy-2-methylaniline,
would first be nitrated to introduce the nitro group at the 5-position. This is a critical step that
requires careful control of reaction conditions to ensure regioselectivity.

» Diazotization: The resulting 2-methyl-4-methoxy-5-nitroaniline would then undergo
diazotization using a reagent such as sodium nitrite in an acidic medium (e.g., hydrochloric
acid or sulfuric acid) at low temperatures (0-5 °C).

o Cyclization: The diazonium salt intermediate would then spontaneously cyclize, with the
diazonium group attacking the methyl group to form the pyrazole ring of the indazole system.

 Purification: The crude product would be purified by recrystallization or column
chromatography to yield pure 6-Methoxy-5-nitro-1H-indazole.

Chemical Reactivity

The chemical reactivity of 6-Methoxy-5-nitro-1H-indazole is dictated by the interplay of the
indazole ring system, the electron-donating methoxy group, and the electron-withdrawing nitro

group.

Reactivity of the Indazole Ring

The indazole ring is aromatic and can undergo electrophilic substitution reactions. The position
of substitution will be influenced by the directing effects of the existing methoxy and nitro
groups. The methoxy group is an activating, ortho-, para-director, while the nitro group is a
deactivating, meta-director.

Reactivity of the Nitro Group

The nitro group is susceptible to reduction to an amino group, which is a key transformation for
the synthesis of various derivatives. This reduction can be achieved using a variety of reducing
agents.

Figure 2: Reduction of the nitro group in 6-Methoxy-5-nitro-1H-indazole.
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Experimental Protocol: Reduction of the Nitro Group
(General)

A general procedure for the reduction of a nitro group on an indazole ring is as follows:

» Dissolution: The nitroindazole is dissolved in a suitable solvent, such as ethanol or ethyl
acetate.

o Addition of Catalyst: A catalyst, such as palladium on carbon (Pd/C), is added to the solution.

o Hydrogenation: The mixture is stirred under a hydrogen atmosphere at a suitable pressure
and temperature until the reaction is complete (monitored by TLC or LC-MS).

« Filtration and Concentration: The catalyst is removed by filtration, and the solvent is
evaporated under reduced pressure to yield the aminoindazole derivative.

Spectroscopic Properties

Detailed spectroscopic data for 6-Methoxy-5-nitro-1H-indazole are not readily available in the
public domain. However, based on its structure, the expected spectral characteristics can be
predicted.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons on the indazole ring, a singlet for the methoxy group protons, and a signal for the N-
H proton of the indazole ring. The chemical shifts of the aromatic protons will be influenced
by the electronic effects of the methoxy and nitro groups.

e 13C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the indazole
ring and the methoxy group. The chemical shifts will be characteristic of the aromatic and
heteroaromatic carbons.

» IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for
the N-H stretching of the indazole ring, C-H stretching of the aromatic and methoxy groups,
C=C and C=N stretching of the aromatic ring, and the symmetric and asymmetric stretching
of the N-O bonds of the nitro group.
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e Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the
molecular weight of the compound (193.16 g/mol ).

Biological Activity and Potential Applications

While specific biological activity data for 6-Methoxy-5-nitro-1H-indazole is limited, the broader
class of nitroindazole derivatives has shown significant promise in various therapeutic areas.
The presence of the nitro group is often crucial for their biological effects.

Anticancer Activity

Numerous studies have reported the antiproliferative effects of nitroindazole derivatives against
various cancer cell lines. For instance, certain 6-nitro- and 6-amino-3,3a,4,5-tetrahydro-2H-
benzo[g]indazole derivatives have demonstrated significant activity against the NCI-H460 lung
carcinoma cell line, with ICso values in the low micromolar range.[1] This suggests that the 6-
nitroindazole scaffold is a promising starting point for the development of novel anticancer
agents.

Antileishmanial and Antiparasitic Activity

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial
agents. These compounds have shown inhibitory activity against different Leishmania species.
The nitro group is often a key pharmacophore in antiparasitic drugs, and its presence in the 6-
position of the indazole ring appears to be favorable for this activity.

Antibacterial Activity

The antibacterial potential of nitroindazoles has also been explored. The general structural
motif of nitroaromatic compounds is found in several antibacterial agents, and it is plausible
that 6-Methoxy-5-nitro-1H-indazole and its derivatives could exhibit activity against various
bacterial strains.

The general workflow for the discovery of new drug candidates from a library of synthesized
nitroindazole compounds can be visualized as follows:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b121919?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930490/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6930490/
https://www.benchchem.com/product/b121919#physical-and-chemical-properties-of-6-methoxy-5-nitro-1h-indazole
https://www.benchchem.com/product/b121919#physical-and-chemical-properties-of-6-methoxy-5-nitro-1h-indazole
https://www.benchchem.com/product/b121919#physical-and-chemical-properties-of-6-methoxy-5-nitro-1h-indazole
https://www.benchchem.com/product/b121919#physical-and-chemical-properties-of-6-methoxy-5-nitro-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121919?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121919?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

